4-(Methylthio)benzene-1,2-diamine
Overview
Description
“4-(Methylthio)benzene-1,2-diamine” is a chemical compound with the molecular formula C7H10N2S . It is also known by other names such as “4-methylsulfanylbenzene-1,2-diamine” and "1,2-Benzenediamine, 4-(methylthio)-" . The compound has a molecular weight of 154.24 g/mol .
Molecular Structure Analysis
The molecular structure of “4-(Methylthio)benzene-1,2-diamine” consists of a benzene ring with two amine (-NH2) groups and one methylthio (-SCH3) group attached . The InChI string representation of the molecule isInChI=1S/C7H10N2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3
. Physical And Chemical Properties Analysis
The compound has several computed properties, including a XLogP3 value of 1.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 154.05646950 g/mol . The topological polar surface area is 77.3 Ų .Scientific Research Applications
Application in Inflammation/Immunology
Specific Scientific Field
This application falls under the field of Inflammation/Immunology .
Summary of the Application
The compound “4-(Methylthio)benzene-1,2-diamine” is used as a small molecule inhibitor in Inflammation/Immunology applications . It controls the biological activity of NF-κB, a protein complex that controls transcription of DNA, cytokine production and cell survival .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, typically, such inhibitors are used in cell culture experiments to study the role of NF-κB in inflammation and immune responses.
Results or Outcomes
The specific results or outcomes were not detailed in the source. However, inhibition of NF-κB is generally associated with a decrease in inflammation and immune responses.
Application in Synthesis of Metabolites of Albendazole
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
“4-(Methylthio)benzene-1,2-diamine” is used as an intermediate in the synthesis of metabolites of Albendazole . Albendazole is a medication used for the treatment of a variety of parasitic worm infestations.
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, typically, such intermediates are used in chemical reactions to synthesize the final product, in this case, metabolites of Albendazole.
Results or Outcomes
The specific results or outcomes were not detailed in the source. However, the successful synthesis of metabolites of Albendazole would be a key outcome.
Application in Synthesis of Heterocyclic Compounds
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
“4-(Methylthio)benzene-1,2-diamine” is an important precursor to many heterocyclic compounds . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, typically, such precursors are used in chemical reactions to synthesize the final product, in this case, heterocyclic compounds.
Results or Outcomes
The specific results or outcomes were not detailed in the source. However, the successful synthesis of heterocyclic compounds would be a key outcome.
Application in Synthesis of Benzimidazole
Summary of the Application
“4-(Methylthio)benzene-1,2-diamine” reacts with formic acids to produce benzimidazole . Benzimidazole is a type of organic compound that is used as a building block in many important drugs and therapeutic agents .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, typically, such reactions are carried out in a suitable solvent at a specific temperature.
Results or Outcomes
The specific results or outcomes were not detailed in the source. However, the successful synthesis of benzimidazole would be a key outcome.
Application in Synthesis of Imidazoles
Summary of the Application
“4-(Methylthio)benzene-1,2-diamine” is used in the synthesis of imidazoles . Imidazoles are a type of heterocyclic compound that have a wide range of applications in pharmaceuticals and material science .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, typically, such precursors are used in chemical reactions to synthesize the final product, in this case, imidazoles.
Results or Outcomes
The specific results or outcomes were not detailed in the source. However, the successful synthesis of imidazoles would be a key outcome.
Application in Synthesis of Benzimidazoles
Summary of the Application
“4-(Methylthio)benzene-1,2-diamine” reacts with carboxylic acids to produce 2-substituted benzimidazoles . Benzimidazoles are a type of organic compound that are used as a building block in many important drugs and therapeutic agents .
properties
IUPAC Name |
4-methylsulfanylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWXTRRBUDFFIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylthio)benzene-1,2-diamine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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